NMDA Receptor Glycine Site Binding Affinity: 40-Fold Superiority of 4-Hydroxy over 4-Amino Analog
The 4-hydroxy substituent is critical for high-affinity binding to the glycine site of the NMDA receptor. In a direct head-to-head comparison, 4-hydroxy-1-phenylquinolin-2(1H)-one (the target compound) exhibits a 40-fold higher binding affinity than its 4-amino analog, 4-amino-3-phenylquinolin-2(1H)-one [1]. This stark difference underscores the essential role of the acidic hydroxyl group for receptor interaction.
| Evidence Dimension | NMDA receptor glycine site binding affinity |
|---|---|
| Target Compound Data | High affinity (specific IC50/Ki not provided in abstract; defined as reference) |
| Comparator Or Baseline | 4-Amino-3-phenylquinolin-2(1H)-one |
| Quantified Difference | 40-fold lower binding affinity for the comparator |
| Conditions | In vitro radioligand binding assay using rat brain membranes |
Why This Matters
This quantifies the critical importance of the 4-hydroxy group for target engagement in NMDA receptor research, directly informing compound selection for CNS projects.
- [1] Carling, R. W., Leeson, P. D., Moore, K. W., Moyes, C. R., Dunleavy, M., Hudson, M. L., ... & Kulagowski, J. J. (1997). 4-Substituted-3-phenylquinolin-2(1H)-ones: acidic and nonacidic glycine site N-methyl-D-aspartate antagonists with in vivo activity. Journal of Medicinal Chemistry, 40(5), 754-765. PMID: 9057862. View Source
